1-Naphthyl cyclohexanecarboxylate

Description

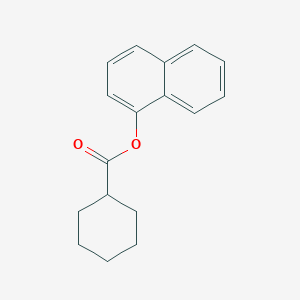

1-Naphthyl cyclohexanecarboxylate is an ester derivative comprising a cyclohexanecarboxylate group linked to a 1-naphthyl moiety. These compounds are typically synthesized via esterification reactions, often involving cyclohexanecarboxylic acid derivatives and alcohol/naphthol precursors under basic or acidic conditions . For example, methyl cyclohexanecarboxylate (CAS# 4630-82-4) is synthesized through hydrolysis and recrystallization steps, as demonstrated in the preparation of brominated cyclohexenecarboxylates . Applications of such esters span synthetic chemistry, flavor/fragrance industries, and metabolic studies, though specific uses for the naphthyl derivative remain underexplored in the literature .

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

naphthalen-1-yl cyclohexanecarboxylate |

InChI |

InChI=1S/C17H18O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h4-7,10-12,14H,1-3,8-9H2 |

InChI Key |

YHQFHCSHUDYBGD-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The naphthyl group introduces steric bulk and aromaticity, distinguishing 1-naphthyl cyclohexanecarboxylate from simpler alkyl or aryl esters. Key comparisons include:

*Inferred from similar naphthyl esters (e.g., 1-naphthyl propionate) .

Reactivity and Stability

- Orthogonality in Biological Systems : Cyclohexanecarboxylate derivatives are orthogonal to phenylglyoxylate and salicylate in synthetic biology applications, enabling independent gene regulation .

- Thermal Stability : Cyclohexanecarboxylates with bulky substituents (e.g., adamantyl) exhibit enhanced thermal stability, a trait likely shared by the naphthyl derivative .

Research Findings and Methodological Insights

Analytical Characterization

- NMR/HRMS : Cyclohexanecarboxylates are characterized by distinct ¹³C NMR signals (e.g., carbonyl carbons at ~170 ppm) and high-resolution mass spectra for structural validation .

- Gas Chromatography : Methyl cyclohexanecarboxylate has a retention time (RT) of 9.84 and Kovats index (KI) of 1061, aiding in analytical separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.